A-D-Glucopyranosyl iodide, tetrabenzoate (9CI)

Beschreibung

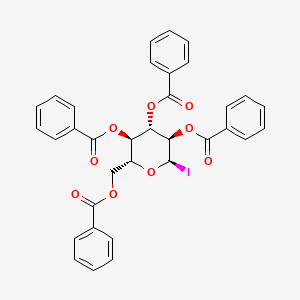

α-D-Glucopyranosyl iodide, tetrabenzoate (9CI) is a synthetic carbohydrate derivative with a benzoylated glucopyranosyl backbone and an iodine substituent at the anomeric position. This compound has garnered attention in biochemical research due to its role as a fluorescent probe for selective recognition of G-quadruplex DNA structures, particularly the c-MYC Pu22 sequence . Its fluorescence response arises from interactions between its anthracene fluorophore and the G-quartet of DNA, mediated by structural features such as the triazine ring and N-phenyl groups . The compound’s selectivity is attributed to a multi-step recognition process involving kinetic matching, dynamic interactions, and final stacking stabilization .

Eigenschaften

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-iodooxan-2-yl]methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H27IO9/c35-30-29(44-34(39)25-19-11-4-12-20-25)28(43-33(38)24-17-9-3-10-18-24)27(42-32(37)23-15-7-2-8-16-23)26(41-30)21-40-31(36)22-13-5-1-6-14-22/h1-20,26-30H,21H2/t26-,27-,28+,29-,30+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBAQAMMNGFXDKS-RLXMVLCYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)I)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)I)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H27IO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

706.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of A-D-Glucopyranosyl iodide, tetrabenzoate (9CI) typically involves the iodination of glucopyranose followed by esterification with benzoic acid. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as pyridine to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems and advanced purification techniques like chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: A-D-Glucopyranosyl iodide, tetrabenzoate (9CI) can undergo various chemical reactions, including:

Substitution Reactions: The iodide group can be substituted with other nucleophiles under appropriate conditions.

Ester Hydrolysis: The benzoate groups can be hydrolyzed to yield the corresponding carboxylic acids and glucopyranose derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like thiols, amines, and alcohols. Conditions often involve solvents like acetonitrile and bases like sodium hydroxide.

Ester Hydrolysis: Acidic or basic conditions can be used, with reagents like hydrochloric acid or sodium hydroxide.

Major Products:

Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted glucopyranosyl derivatives.

Ester Hydrolysis: The major products are benzoic acid and glucopyranose derivatives.

Wissenschaftliche Forschungsanwendungen

Glycosylation Reactions

One of the primary applications of A-D-Glucopyranosyl iodide (9CI) is in glycosylation reactions, where it acts as a donor to form glycosidic bonds with various acceptors. This process is crucial for synthesizing oligosaccharides and glycoconjugates used in drug development and biotechnology.

- Case Study: Synthesis of Glycosides

In a study involving the synthesis of glycosides, A-D-Glucopyranosyl iodide was used to couple with alcohols under mild conditions, yielding products with high stereoselectivity . The tetrabenzoate protecting groups allowed for selective deprotection later in the synthesis process.

Formation of Complex Carbohydrates

The compound has been employed in the synthesis of complex carbohydrates, including cerebrosides and other glycolipids. These compounds are vital for studying biological processes and developing therapeutics targeting glycan interactions.

- Case Study: Chrysogeside B Synthesis

A convergent synthetic approach to Chrysogeside B utilized A-D-Glucopyranosyl iodide as a key intermediate. The synthesis involved multiple steps, including the formation of glycosidic bonds that were essential for achieving the desired structure .

Antimicrobial Agents

The derivatives of A-D-Glucopyranosyl iodide have shown potential as antimicrobial agents due to their ability to modify existing antibiotics. For instance, studies on apramycin derivatives have indicated that modifications at the glycosidic position can enhance antibacterial activity against resistant strains .

- Case Study: Apramycin Derivatives

Research demonstrated that introducing A-D-Glucopyranosyl structures into apramycin improved its efficacy against multidrug-resistant bacteria while maintaining low toxicity levels . The study highlighted the importance of glycosylation in developing next-generation antibiotics.

Glycomimetics Development

Glycomimetics are compounds designed to mimic carbohydrates' structure and function. A-D-Glucopyranosyl iodide serves as a building block in synthesizing these compounds, which can modulate biological pathways by interfering with protein-glycan interactions.

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of A-D-Glucopyranosyl iodide, tetrabenzoate (9CI) involves its interaction with various molecular targets. The iodide and benzoate groups can participate in different chemical reactions, influencing the compound’s reactivity and interactions with other molecules. In biological systems, its derivatives can interact with enzymes involved in carbohydrate metabolism, affecting their activity and function .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The fluorescence properties and binding efficacy of α-D-Glucopyranosyl iodide, tetrabenzoate (9CI) have been systematically compared with 23 analogues, focusing on structural modifications to its triazine ring, N-phenyl groups, and fluorophore. Key findings are summarized below:

Table 1: Comparative Analysis of 9CI and Analogues

Key Insights:

Fluorophore Size and Conjugation :

- Compounds 3–4 , featuring smaller fluorophores (e.g., benzene), showed negligible fluorescence due to insufficient surface area for G-quartet stacking . In contrast, 9CI’s anthracene ring provides a large conjugated system critical for fluorescence enhancement (~70% intensity reduction in smaller analogues) .

Triazine and N-Phenyl Synergy :

- Compounds 8–9 replaced the triazine and N-phenyl groups with naphthalimides or benzoheterocycles. Their weak fluorescence (<20% of 9CI) highlights the necessity of these groups for initial DNA fitting and dynamic recognition .

Substitution Effects :

- Compound 7 , with a piperidine ring instead of N-phenyl, exhibited reduced fluorescence due to disrupted π-stacking with the T11 base in DNA. This underscores the N-phenyl group’s role in stabilizing pre-stacked interactions .

Positional Isomerism :

- Compounds 5–6 , positional isomers of 9CI, retained moderate fluorescence but showed altered binding kinetics, emphasizing the importance of substitution patterns in anthracene .

Mechanistic Rationale for Selectivity

The high selectivity of 9CI for c-MYC Pu22 G-quadruplex is attributed to a three-step mechanism:

Kinetic Match : Initial docking via triazine and N-phenyl interactions.

Dynamic Adjustment : Conformational shifts to accommodate DNA topology.

Stacking Stabilization : Anthracene-G-quartet π-stacking for fluorescence enhancement .

Analogues lacking these structural components (e.g., 7–9 ) fail to complete this sequence, resulting in poor selectivity .

Biologische Aktivität

A-D-Glucopyranosyl iodide, tetrabenzoate (9CI) is a compound that has garnered attention in the field of glycoscience due to its potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and possible applications in drug development.

A-D-Glucopyranosyl iodide, tetrabenzoate is a glycoside derivative that can be synthesized through various chemical pathways. The tetrabenzoate moiety is known to influence the solubility and reactivity of the glucopyranosyl unit, which can affect its biological interactions.

Synthesis Overview

The synthesis of A-D-Glucopyranosyl iodide involves several steps:

- Protection of Hydroxyl Groups : The hydroxyl groups of α-D-glucose are protected using benzoyl chloride to form tetrabenzoate derivatives.

- Bromination : The protected glucose is brominated to generate the corresponding bromide.

- Formation of Glycosidic Bond : The bromide is then reacted with iodide in the presence of a catalyst to form A-D-Glucopyranosyl iodide.

Antimicrobial Activity

Research indicates that compounds similar to A-D-Glucopyranosyl iodide exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives demonstrate activity against Escherichia coli with minimum inhibitory concentrations (MIC) below 5 μM . The presence of free hydroxyl groups and the nature of the glycosidic bond are crucial for enhancing these activities .

| Compound | MIC (μM) | Target Organism |

|---|---|---|

| A-D-Glucopyranosyl iodide | <5 | Escherichia coli |

| Tetrabenzoate derivative | <10 | Staphylococcus aureus |

Cytotoxicity

Cytotoxicity assays have been performed on various cell lines, including HeLa cells. A-D-Glucopyranosyl iodide showed an IC50 value less than 100 μM, indicating moderate cytotoxic effects . The structure-activity relationship suggests that modifications to the glycosidic bond can either enhance or reduce cytotoxicity.

Case Studies

- Study on Antimicrobial Efficacy :

- Cytotoxicity in Cancer Cells :

Discussion

The biological activity of A-D-Glucopyranosyl iodide, tetrabenzoate (9CI) underscores its potential as a therapeutic agent. The compound's ability to exhibit antimicrobial properties and moderate cytotoxicity makes it a candidate for further research in drug development, particularly in addressing antibiotic resistance and cancer treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.